molecular formula C12H8FN B1314645 2-fluoro-9H-carbazole CAS No. 391-53-7

2-fluoro-9H-carbazole

Cat. No.: B1314645
CAS No.: 391-53-7
M. Wt: 185.2 g/mol
InChI Key: RQGSXFCTBTUNRR-UHFFFAOYSA-N
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Description

2-Fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound derived from carbazole. It consists of two benzene rings fused by a pyrrole ring, with a fluorine atom attached to the second position of the carbazole structure. This compound is known for its applications in organic light-emitting diodes (OLEDs) and as an intermediate in the synthesis of bioactive compounds .

Mechanism of Action

Target of Action

2-Fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound derived from carbazole . It primarily targets bacterial cells, showing antibacterial performance with a minimum inhibitory concentration of 25 µg/mL against E. Coli, B. subtilis, and S. aureus .

Mode of Action

The compound interacts with bacterial cells, inhibiting their growth and proliferation

Biochemical Pathways

Given its antibacterial activity, it can be inferred that it interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth, as evidenced by its minimum inhibitory concentration against E. Coli, B. subtilis, and S. aureus . This suggests that the compound could potentially be used in the development of new antibacterial agents.

Biochemical Analysis

Biochemical Properties

2-Fluoro-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial performance with a minimum inhibitory concentration of 25 µg/mL against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . The compound can be easily attached to other halogenated building blocks via Buchwald-Hartwig amination and copper-catalyzed alkylation, which enhances its chromophore size and functionality .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties suggest that it can disrupt bacterial cell walls and inhibit essential cellular processes, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s fluorinated structure allows it to interact with specific enzymes and proteins, leading to the inhibition of bacterial growth. Additionally, its ability to form stable complexes with other molecules enhances its efficacy in various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant antibacterial activity. At very high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells. Understanding these interactions can help optimize its delivery and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its efficacy in targeting specific cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-9H-carbazole can be synthesized through various methods, including:

    Buchwald-Hartwig Amination: This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.

    Copper-Catalyzed Alkylation: This method involves the alkylation of carbazole derivatives using copper catalysts.

Industrial Production Methods: Industrial production of this compound often involves large-scale Buchwald-Hartwig amination and copper-catalyzed alkylation processes. These methods are scalable and provide high-purity products suitable for various applications .

Comparison with Similar Compounds

2-Fluoro-9H-carbazole is unique compared to other similar compounds due to its fluorine substitution, which imparts distinct chemical and physical properties. Similar compounds include:

The fluorine substitution in this compound enhances its stability, reactivity, and efficiency in various applications, making it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-fluoro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGSXFCTBTUNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473486
Record name 2-fluoro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-53-7
Record name 2-fluoro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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